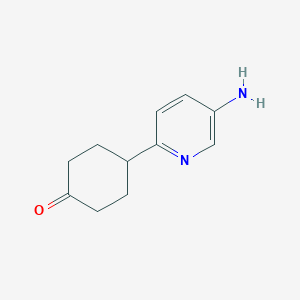

4-(5-Aminopyridin-2-yl)cyclohexanone

描述

Structure

3D Structure

属性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

4-(5-aminopyridin-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C11H14N2O/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h3,6-8H,1-2,4-5,12H2 |

InChI 键 |

LDHJUPBZYWCKPZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)CCC1C2=NC=C(C=C2)N |

产品来源 |

United States |

Spectroscopic Characterization and Structural Elucidation of 4 5 Aminopyridin 2 Yl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-(5-Aminopyridin-2-yl)cyclohexanone by providing information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclohexanone (B45756) ring are observed. The aromatic protons of the pyridine ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The proton at the C6 position of the pyridine ring is expected to show a characteristic doublet, while the protons at the C3 and C4 positions would also exhibit distinct splitting patterns based on their coupling with adjacent protons. The amino group protons (-NH₂) would likely appear as a broad singlet.

The protons on the cyclohexanone ring will be observed in the upfield region. The proton at the C4 position, which is attached to the pyridine ring, would appear as a multiplet. The methylene (B1212753) protons at the C2, C3, C5, and C6 positions of the cyclohexanone ring would show complex multiplets due to their diastereotopic nature and coupling with neighboring protons.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 7.0-7.2 | d |

| Pyridine H-4 | 7.5-7.7 | dd |

| Pyridine H-6 | 8.0-8.2 | d |

| -NH₂ | 4.5-5.5 | br s |

| Cyclohexanone H-4 | 2.8-3.0 | m |

| Cyclohexanone H-2, H-6 (axial) | 2.3-2.5 | m |

| Cyclohexanone H-2, H-6 (equatorial) | 2.1-2.3 | m |

| Cyclohexanone H-3, H-5 (axial) | 1.8-2.0 | m |

| Cyclohexanone H-3, H-5 (equatorial) | 1.6-1.8 | m |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbon of the cyclohexanone ring is expected to be the most downfield signal, typically appearing in the range of 200-215 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (110-160 ppm). The carbon atom attached to the amino group (C5 of pyridine) and the carbon atom attached to the cyclohexanone ring (C2 of pyridine) will have distinct chemical shifts influenced by the electronic effects of their substituents. The aliphatic carbons of the cyclohexanone ring will appear in the upfield region of the spectrum.

| Carbon | Chemical Shift (ppm) |

| C=O (Cyclohexanone) | 208-212 |

| Pyridine C-2 | 155-158 |

| Pyridine C-5 | 140-143 |

| Pyridine C-6 | 147-150 |

| Pyridine C-3 | 115-118 |

| Pyridine C-4 | 125-128 |

| Cyclohexanone C-4 | 45-48 |

| Cyclohexanone C-2, C-6 | 40-43 |

| Cyclohexanone C-3, C-5 | 28-31 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is employed to identify the characteristic functional groups present in this compound by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the C=O stretching vibration of the cyclohexanone ring. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aminopyridine moiety would be observed in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be seen just below 3000 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400-3500 | Medium |

| N-H Stretch (symmetric) | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=O Stretch | 1705-1725 | Strong |

| C=C and C=N Stretch (aromatic) | 1550-1650 | Medium-Strong |

| N-H Bend | 1580-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration, which is strong in the IR spectrum, will likely show a weaker band in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. The C-H stretching vibrations will also be observable. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=O Stretch | 1705-1725 | Weak |

| Ring Breathing (Pyridine) | 990-1010 | Strong |

| Ring Breathing (Cyclohexanone) | 800-850 | Medium |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, typically using UV-Visible spectrophotometry, provides insights into the electronic transitions and the chromophoric system of this compound. The presence of the aminopyridine moiety, which is a conjugated system, is expected to give rise to characteristic absorption bands in the UV-Visible region.

The spectrum is likely to exhibit π → π* transitions associated with the pyridine ring, which are typically observed at shorter wavelengths. The presence of the amino group, an auxochrome, is expected to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. An n → π* transition associated with the non-bonding electrons of the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group may also be observed, typically as a weaker band at longer wavelengths. The exact position and intensity of these absorption maxima are dependent on the solvent polarity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. For a molecule like this compound, the spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aminopyridine ring. The amino (-NH2) and carbonyl (C=O) groups would act as auxochromes and chromophores, respectively, influencing the position and intensity of these absorption maxima (λmax). The specific λmax values and molar absorptivity coefficients would depend on the solvent used, as solvent polarity can shift the energy of the electronic transitions.

Hypothetical Data Table for UV-Vis Spectroscopy

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M⁻¹cm⁻¹) |

|---|---|---|---|---|

| Ethanol (B145695) | Data not available | Data not available | Data not available | Data not available |

| Cyclohexane (B81311) | Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For this compound (molecular formula: C₁₁H₁₄N₂O), the molecular ion peak [M]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern, generated by techniques such as electron ionization (EI), would likely involve characteristic cleavages of the cyclohexanone ring and the bond connecting it to the pyridine ring, as well as fragmentations of the aminopyridine moiety itself.

Hypothetical Data Table for Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₄N₂O | Data not available | Data not available |

| Fragment A | [C₅H₅N₂]⁺ | Data not available | Data not available |

| Fragment B | [C₆H₉O]⁺ | Data not available | Data not available |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single Crystal X-Ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and conformation of this compound in the solid state. It would also reveal the crystal system, space group, and unit cell dimensions, as well as intermolecular interactions such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing. To perform this analysis, a suitable single crystal of the compound must first be grown.

Hypothetical Data Table for Single Crystal X-Ray Diffraction

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Computational and Theoretical Investigations of 4 5 Aminopyridin 2 Yl Cyclohexanone

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a important method for elucidating the electronic characteristics of 4-(5-Aminopyridin-2-yl)cyclohexanone. By employing basis sets such as 6-311++G(d,p), researchers can accurately model the electron density and molecular orbitals, which are fundamental to understanding the molecule's behavior. These calculations are instrumental in predicting various chemical and physical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and its ability to participate in electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich aminopyridine ring, suggesting this region is the primary site for electrophilic attack. In contrast, the LUMO is distributed across the cyclohexanone (B45756) moiety, indicating its susceptibility to nucleophilic attack. The energy gap is a crucial parameter for understanding the intramolecular charge transfer that can occur within the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.87 |

| Energy Gap (ΔE) | 5.02 |

Note: The values presented are derived from theoretical calculations and may differ based on the specific computational methodology and basis set employed.

Natural Bond Orbital (NBO) Analysis

Key interactions identified include the delocalization of the lone pair of electrons from the nitrogen atom of the amino group into the antibonding π* orbitals of the pyridine (B92270) ring. This delocalization enhances the stability of the molecule by distributing electron density over a larger area.

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound is not static, and it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangement of the atoms in space, which corresponds to the global minimum on the potential energy surface.

For the cyclohexanone ring, several conformations are possible, including the chair, boat, and twist-boat forms. Theoretical calculations consistently indicate that the chair conformation is the most energetically favorable for this compound. The stability is further influenced by the position of the aminopyridine substituent on the cyclohexanone ring, with the equatorial position being favored over the axial position to minimize steric hindrance.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes using DFT, researchers can gain a deeper understanding of the molecule's structural and bonding characteristics. To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled by an appropriate factor.

The calculated vibrational spectrum of this compound allows for the precise assignment of key vibrational modes. These include the characteristic stretching frequencies of the C=O bond in the cyclohexanone ring, the N-H bonds of the amino group, and the various C-C and C-N bonds within the pyridine ring. The strong correlation between the calculated and experimentally observed vibrational frequencies serves as a validation of the computed equilibrium geometry of the molecule.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in investigating the potential synthetic routes and reaction mechanisms involving this compound. While specific theoretical studies on the reaction mechanisms of this exact compound are not extensively detailed in the provided search results, analogous systems provide valuable insights. For instance, the synthesis of related heterocyclic compounds often involves condensation reactions where the amino group acts as a nucleophile.

DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a particular reaction pathway. Such theoretical investigations can guide the optimization of reaction conditions to improve yields and selectivity in the synthesis of this compound and its derivatives.

Investigation of Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are critical in governing the supramolecular assembly and crystal packing of this compound in the solid state. These interactions, though weaker than covalent bonds, collectively determine many of the material's bulk properties, including its melting point and solubility.

Computational tools like NBO analysis can be used to identify and characterize these noncovalent interactions. In this compound, the amino group can serve as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the cyclohexanone can act as hydrogen bond acceptors. These interactions can lead to the formation of extended one-, two-, or three-dimensional networks in the crystal lattice.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

In the absence of specific data for this compound, a general approach to predicting its spectroscopic properties would involve the use of quantum chemical calculations, such as Density Functional Theory (DFT). Methodologies like B3LYP, often paired with basis sets such as 6-31G(d,p), are commonly employed to optimize the molecular geometry and subsequently calculate various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for both ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would provide predicted chemical shifts (δ) in parts per million (ppm). For a definitive analysis, these theoretical values would ideally be correlated with experimental data, which is currently unavailable.

Infrared (IR) Spectroscopy: The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within this compound, such as the N-H stretches of the amino group, the C=O stretch of the cyclohexanone ring, and the C-N and C=C vibrations of the pyridine ring. Theoretical calculations would yield a series of vibrational frequencies and their corresponding intensities, which could be plotted to generate a predicted IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This calculation would provide information on the electronic transitions, including the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. These transitions are typically of the nature of π → π* and n → π* and are influenced by the chromophores present in the molecule, namely the aminopyridine and cyclohexanone moieties.

Without specific computational studies, the following tables are presented as a template for how such predicted data would be organized. The values within are hypothetical and for illustrative purposes only, as actual calculated data for this compound could not be retrieved from the available literature.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and not based on actual computational data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.2 - 7.4 | 120 - 125 |

| Pyridine-H4 | 6.6 - 6.8 | 110 - 115 |

| Pyridine-H6 | 8.0 - 8.2 | 145 - 150 |

| Cyclohexanone-H (α to C=O) | 2.2 - 2.5 | 40 - 45 |

| Cyclohexanone-H (β to C=O) | 1.8 - 2.1 | 25 - 30 |

| Cyclohexanone-H (at C4) | 2.8 - 3.1 | 45 - 50 |

| Amino-H | 4.5 - 5.5 | - |

| Pyridine-C2 | - | 155 - 160 |

| Pyridine-C5 | - | 135 - 140 |

| Cyclohexanone-C1 (C=O) | - | 205 - 215 |

| Cyclohexanone-C2/C6 | - | 40 - 45 |

| Cyclohexanone-C3/C5 | - | 25 - 30 |

| Cyclohexanone-C4 | - | 45 - 50 |

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: These are illustrative values and not based on actual computational data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amino Group) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ketone) | 1700 - 1720 |

| C=C/C=N Stretch (Pyridine Ring) | 1550 - 1650 |

| N-H Bend (Amino Group) | 1600 - 1650 |

| C-N Stretch | 1250 - 1350 |

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound (Note: These are illustrative values and not based on actual computational data.)

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| n → π | 300 - 320 | 0.01 - 0.05 |

| π → π | 260 - 280 | 0.3 - 0.6 |

It is important to reiterate that the data presented in these tables are hypothetical examples. For accurate and reliable spectroscopic predictions for this compound, dedicated computational studies would need to be performed. Such research would provide valuable insights into the electronic structure and spectroscopic signatures of this compound.

Reactivity and Chemical Transformations of 4 5 Aminopyridin 2 Yl Cyclohexanone

Reactions Involving the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group of the cyclohexanone ring is a primary site for nucleophilic attack, and the adjacent α-carbons are susceptible to functionalization.

The ketone functional group readily undergoes nucleophilic additions and condensation reactions. For instance, it can react with amines to form imines or enamines, a common transformation in the synthesis of more complex molecules. A study on the reaction of cyclohexanones with amines has shown that these condensations can lead to the formation of N-functionalized 2-aminophenols through a dehydrogenative process. nih.gov While this specific reaction was demonstrated with various substituted cyclohexanones and amines, the general principle of condensation is applicable.

Three-component condensation reactions involving cyclohexanone, an amine, and a compound with an active methylene (B1212753) group, such as malononitrile, are also well-established methods for synthesizing complex heterocyclic systems. researchgate.net These reactions highlight the versatility of the cyclohexanone carbonyl group in multicomponent reactions.

| Reaction Type | Reagents | Product Type |

| Condensation | Primary or Secondary Amines | Imines or Enamines |

| Dehydrogenative Condensation | Amines, Oxidizing Agent (e.g., TEMPO) | N-functionalized 2-aminophenols nih.gov |

| Three-Component Condensation | Amine, Malononitrile | Substituted Pyridines researchgate.net |

The α-positions to the carbonyl group of the cyclohexanone ring are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile that can participate in a variety of reactions, including alkylations, aldol (B89426) condensations, and halogenations.

The Diels-Alder reaction can be employed to synthesize functionalized cyclohexanones. mdpi.com For example, the reaction of α-nitrocinnamate with a diene can produce a highly functionalized cyclohexene (B86901), which can then be converted to the corresponding cyclohexanone. mdpi.com This approach allows for the introduction of various substituents on the cyclohexanone ring, which can then be further modified.

Reactions Involving the Aminopyridine Moiety

The aminopyridine portion of the molecule offers multiple reactive sites: the primary amino group, the pyridine (B92270) ring itself, and the pyridine nitrogen atom.

The primary amino group on the pyridine ring is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The nucleophilicity of the amino group is influenced by the electronic properties of the pyridine ring. The acidity of the amino group in aminopyridines has been studied, indicating that the aza group has an acid-strengthening effect primarily through induction. researchgate.net

The amino group can be transformed into other functional groups. For example, it can be converted to an azido (B1232118) group via a Sandmeyer-type reaction, which can then participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. mdpi.com This transformation is valuable for creating fluorescent probes and other functional molecules. mdpi.com

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl Halides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amines |

| Diazotization / Sandmeyer Reaction | NaNO₂, H⁺; CuX | Halopyridines, Cyanopyridines, etc. |

| Azide (B81097) Formation | NaNO₂, H⁺; NaN₃ | Azidopyridines mdpi.com |

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comquimicaorganica.org The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates this type of reaction. stackexchange.comnih.gov In the case of 4-(5-Aminopyridin-2-yl)cyclohexanone, the 2-position is already substituted, leaving the 6-position as a potential site for nucleophilic attack if a suitable leaving group were present. The amino group at the 5-position would further influence the regioselectivity of such reactions.

| Substitution Type | Reactivity | Preferred Positions | Activating/Deactivating Factors |

| Electrophilic Aromatic Substitution | Deactivated | 3, 5 | Nitrogen atom is deactivating; Amino group is activating. uoanbar.edu.iqwikipedia.org |

| Nucleophilic Aromatic Substitution | Activated | 2, 4, 6 | Nitrogen atom is activating. stackexchange.comquimicaorganica.org |

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating to metal centers. nih.govvot.pl Aminopyridine ligands have been shown to form coordination complexes with various transition metals, such as iron(II) and copper(II). mdpi.commdpi.com The coordination can occur in a monodentate fashion through the pyridine nitrogen (η¹-coordination). mdpi.com

The formation of these coordination compounds can be influenced by factors such as the steric bulk of the aminopyridine ligand and the nature of the metal and other ligands present. vot.plmdpi.com The resulting complexes can exhibit interesting structural features and properties. For instance, the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens can lead to the formation of N-I⁺-N bridged cations. acs.org

Cyclization and Rearrangement Reactions Leading to Novel Heterocycles

The presence of both a nucleophilic amino group and an electrophilic ketone within the same molecule provides a fertile ground for intramolecular and intermolecular cyclization reactions, leading to the formation of complex heterocyclic systems. A prominent reaction pathway for 2-aminopyridine (B139424) derivatives involves condensation with carbonyl compounds to form fused heterocyclic structures such as imidazo[1,2-a]pyridines. rsc.orgrsc.orgnih.gov

In the case of this compound, an analogous intermolecular reaction can be envisioned. For instance, the reaction of 2-aminopyridines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. Similarly, the reaction of 2-aminopyridines with ketones can be initiated electrochemically, using a catalytic amount of hydriodic acid as a redox mediator, to yield imidazo[1,2-a]pyridines. rsc.orgrsc.org Another approach involves an iodine-promoted condensation/cyclization of 2-aminopyridines with methyl ketones or 1,3-dicarbonyl compounds under solvent-free high-speed ball milling conditions. nih.gov

These methodologies suggest that this compound could react with a suitable ketone under similar conditions, leading to the formation of a novel imidazo[1,2-a]pyridine (B132010) derivative fused with the cyclohexanone ring.

| Reagent | Conditions | Product Type |

| α-haloketone | Varies | Imidazo[1,2-a]pyridine |

| Ketone | Electrochemical, HI (cat.) | Imidazo[1,2-a]pyridine rsc.orgrsc.org |

| Methyl ketone or 1,3-dicarbonyl | I₂, high-speed ball milling | Imidazo[1,2-a]pyridine nih.gov |

Furthermore, the bifunctional nature of the molecule allows for potential intramolecular cyclization. Depending on the reaction conditions, the amino group could potentially react with the cyclohexanone carbonyl, although this is less common for aromatic amines without prior activation. More complex, multi-step reaction sequences could also be designed to first modify one of the functional groups, followed by a cyclization step to generate unique polycyclic heterocyclic systems. ias.ac.in

Oxidation and Reduction Pathways of the Compound

The cyclohexanone and aminopyridine moieties of this compound are susceptible to both oxidation and reduction, offering pathways to further functionalize the molecule.

Reduction:

The ketone group of the cyclohexanone ring can be readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of related β-enaminoketones derived from 1,3-cyclohexanediones has been accomplished using sodium in a mixture of THF and isopropyl alcohol, yielding the corresponding 3-aminocyclohexanols as a mixture of cis and trans diastereomers. nih.govresearchgate.net This suggests that the reduction of this compound would likely produce 4-(5-Aminopyridin-2-yl)cyclohexanol. The stereochemical outcome of this reduction would depend on the reducing agent and reaction conditions employed.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 4-(5-Aminopyridin-2-yl)cyclohexanol |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(5-Aminopyridin-2-yl)cyclohexanol |

| Sodium in THF/isopropyl alcohol | 4-(5-Aminopyridin-2-yl)cyclohexanol nih.govresearchgate.net |

Oxidation:

The cyclohexanone ring can undergo oxidation, although this typically requires strong oxidizing agents and may lead to ring-opening reactions. For instance, the oxidation of cyclohexanone with certain oxidizing agents can lead to the formation of dicarboxylic acids. The primary amino group on the pyridine ring is also susceptible to oxidation, which could lead to the formation of nitro or nitroso derivatives, though this might require specific reagents to avoid side reactions on the pyridine ring itself.

Chemoselectivity and Regioselectivity in Transformations

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity crucial considerations in its chemical transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. figshare.com In this molecule, the primary amine and the ketone are the two main reactive centers.

Reactions at the Ketone: Electrophilic reagents will preferentially attack the lone pair of the amino group, while nucleophilic reagents will target the carbonyl carbon of the cyclohexanone. Therefore, reactions such as additions of organometallic reagents (e.g., Grignard reagents) or Wittig reactions would be expected to occur selectively at the ketone.

Reactions at the Amino Group: Acylating agents (e.g., acid chlorides, anhydrides) or alkylating agents would likely react preferentially with the more nucleophilic amino group.

By carefully choosing reagents and reaction conditions, it is possible to selectively target one functional group while leaving the other intact. For example, the reduction of the ketone with NaBH₄ is a chemoselective process that does not affect the aminopyridine ring.

Regioselectivity:

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org In the context of this compound, regioselectivity is primarily a concern for reactions involving the pyridine ring. The electronic properties of the pyridine ring, influenced by the amino and cyclohexanone substituents, will direct the position of electrophilic or nucleophilic attack.

The amino group at the 5-position is an activating group and will direct electrophilic substitution to the ortho and para positions. Conversely, the pyridine nitrogen is an electron-withdrawing group, deactivating the ring towards electrophilic attack. The regioselectivity of reactions on substituted pyridines can be complex and is influenced by both electronic and steric factors. escholarship.orgnih.gov For instance, in reactions involving the formation of fused heterocycles, the initial nucleophilic attack of the exocyclic amino group onto a reaction partner, followed by cyclization, is a common regioselective pathway. rsc.orgrsc.orgnih.gov

Derivatization Strategies for Expanding the Chemical Space

Functionalization at the Cyclohexanone (B45756) Ring

The carbonyl group of the cyclohexanone moiety is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

One of the most common and effective methods for modifying the cyclohexanone ring is through olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net These reactions convert the ketone into an alkene, providing a scaffold for further functionalization. The HWE reaction, in particular, is often favored due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org The reaction of 4-(5-aminopyridin-2-yl)cyclohexanone with a stabilized phosphonate (B1237965) ylide would introduce an alkylidene substituent at the 4-position of the cyclohexanone ring. The stereoselectivity of the HWE reaction typically favors the formation of the E-alkene. wikipedia.org

Another avenue for derivatization is the synthesis of spirocyclic compounds. nih.govmdpi.comnih.gov Spirocycles can be formed at the carbon atom of the carbonyl group, leading to conformationally restricted analogues. This can be achieved through various methods, including the Parham cyclization, which involves the reaction of an organolithium reagent with a mono ketal of a cyclic dione. nih.gov Adapting this methodology could lead to the synthesis of novel spirocyclic derivatives of this compound.

The following table outlines potential olefination reactions at the cyclohexanone ring:

| Reaction Name | Reagents | Potential Product | Key Features |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkylidene-cyclohexane derivative | Versatile for introducing a wide range of substituents. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | (E)-Alkylidene-cyclohexane derivative | Often provides excellent E-selectivity and easier purification. wikipedia.orgorganic-chemistry.org |

Functionalization at the Pyridine (B92270) Ring

The pyridine ring offers several positions for functionalization, primarily through electrophilic or nucleophilic substitution reactions. However, direct electrophilic aromatic substitution on the pyridine ring can be challenging due to the electron-deficient nature of the ring, which is further deactivated by protonation in acidic media. rsc.orgwikipedia.orgresearchgate.net

A more viable strategy for modifying the pyridine ring is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comwikipedia.orgresearchgate.netacs.orgnih.gov This would first require the introduction of a halogen atom, typically bromine or iodine, onto the pyridine ring. The resulting halopyridine can then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst to introduce new aryl or heteroaryl substituents. The position of halogenation would direct the subsequent coupling.

Nucleophilic aromatic substitution (SNAr) is another powerful tool for the functionalization of halopyridines. tandfonline.comchemrxiv.orgtandfonline.comnih.govresearchgate.net The presence of a halogen at the 2- or 4-position of the pyridine ring makes it susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. This approach would allow for the introduction of a wide range of functional groups at a specific position on the pyridine ring.

The table below summarizes potential strategies for pyridine ring functionalization:

| Reaction Type | Prerequisite | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Halogenation of the pyridine ring | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/heteroaryl-substituted pyridine derivative mdpi.comresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenation of the pyridine ring | Amine, alcohol, or thiol nucleophile | Amino-, alkoxy-, or thio-substituted pyridine derivative tandfonline.comtandfonline.com |

Derivatization at the Amino Group via Amidation, Alkylation, or Acylation

The primary amino group on the pyridine ring is a readily accessible site for derivatization through several well-established reactions, including amidation, alkylation, and acylation.

Amidation: The amino group can be readily converted to an amide by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640). fishersci.bersc.orghud.ac.uk This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Amidation allows for the introduction of a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation: N-alkylation of the amino group can be achieved through reaction with alkyl halides or via reductive amination. researchgate.netresearchgate.net Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Acylation: Similar to amidation, acylation introduces an acyl group onto the nitrogen atom. This can be accomplished using acylating agents such as acetic anhydride under catalyst-free conditions. orientjchem.org N-acylation can serve as a protective strategy for the amino group in multi-step syntheses. orientjchem.org

The following table details common derivatization reactions at the amino group:

| Reaction Type | Reagents | Potential Product |

| Amidation | Acyl chloride or anhydride, base | N-acylamino-pyridine derivative fishersci.bersc.org |

| Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) | N-alkylamino-pyridine derivative researchgate.net |

| Acylation | Acylating agent (e.g., acetic anhydride) | N-acylamino-pyridine derivative orientjchem.org |

Formation of Polyfunctionalized Analogues

The presence of multiple reactive sites on this compound allows for the synthesis of polyfunctionalized analogues through a combination of the derivatization strategies described above. By sequentially or concurrently modifying the cyclohexanone ring, the pyridine ring, and the amino group, a vast library of structurally diverse compounds can be generated.

For instance, an initial olefination of the cyclohexanone ring could be followed by a Suzuki coupling reaction on a pre-halogenated pyridine ring. Subsequently, the amino group could be acylated to introduce a third point of diversity. The order of these reactions would need to be carefully planned to ensure compatibility of the functional groups at each stage. Such a systematic approach to polyfunctionalization would enable a comprehensive exploration of the chemical space around the this compound scaffold.

Applications in Advanced Organic Synthesis and Materials Chemistry Research

Utilization as a Building Block for Complex Organic Molecules

The structure of 4-(5-Aminopyridin-2-yl)cyclohexanone makes it a versatile building block in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. mdpi.com Its two primary functional groups—the primary amine and the ketone—can be selectively targeted for chemical modification.

The primary amino group on the pyridine (B92270) ring can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of various substituents. The ketone on the cyclohexanone (B45756) ring is a key site for nucleophilic addition and condensation reactions. This dual reactivity allows the molecule to serve as a linchpin, connecting different molecular fragments to construct complex, three-dimensional structures. For instance, the ketone can be transformed into other functional groups or used to build new ring systems, while the amine provides a handle for attaching other moieties, making it a valuable intermediate in multi-step synthetic sequences.

Role in Ligand Design for Catalysis and Coordination Chemistry

The aminopyridine moiety is a well-established structural motif in the design of ligands for transition metal catalysis and coordination chemistry. nih.gov The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate N,N-donor, chelating to a metal center. The cyclohexane (B81311) ring provides a rigid, non-aromatic scaffold that can influence the steric environment around the metal, potentially controlling the selectivity of catalytic reactions.

The specific geometry of this compound, with its flexible cyclohexane ring, offers interesting possibilities for creating conformationally adaptable ligands. researchgate.net Such ligands can be crucial in homogeneous catalysis, where subtle changes in the ligand's coordination sphere can have a profound impact on the activity and selectivity of the catalyst.

Application in Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. mdpi.com The this compound molecule possesses multiple sites capable of participating in hydrogen bonding: the amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the ketone's carbonyl oxygen can act as hydrogen bond acceptors. researchgate.netnih.gov

This functionality allows the molecule to form predictable hydrogen-bonding patterns, known as supramolecular synthons, with itself or with other complementary molecules. researchgate.net These interactions can drive the self-assembly of the molecules into higher-order structures like chains, sheets, or three-dimensional networks. nih.govconicet.gov.ar This property is fundamental for applications in crystal engineering and the design of molecular recognition systems, where specific binding to a target molecule, such as a carbohydrate, is desired.

Development of Chemical Probes based on Fluorescent Properties

The aminopyridine scaffold is known to be the core of many fluorescent molecules. nih.govmdpi.com Unsubstituted 2-aminopyridine (B139424) itself exhibits a high fluorescence quantum yield, making it an attractive platform for the development of fluorescent probes. nih.govmdpi.com These probes are valuable tools in chemical biology for sensing and imaging biological molecules and processes. mskcc.orgnih.govnih.gov

The fluorescent properties of aminopyridine derivatives are highly sensitive to their chemical environment and substitution pattern. mdpi.com The this compound molecule could serve as a core structure for such probes. The amino group can be functionalized to introduce specific recognition elements or to modulate the electronic properties of the fluorophore. For example, derivatization could create a "turn-on" probe that is non-fluorescent until it reacts with a specific analyte, a process that eliminates a fluorescence-quenching group. nih.govmdpi.com The potential photophysical properties, by analogy with related aminopyridine systems, highlight its promise in this area.

| Compound | Substituent on Amine | Absorbance Max (λA, nm) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| Derivative 1 | Tertiary Butyl | 270 | 390 | 480 | 0.34 |

| Derivative 2 | Benzyl | 270 | 390 | 480 | 0.44 |

| Derivative 3 | Cyclohexyl | 270 | 390 | 480 | 0.31 |

Precursor for the Synthesis of Novel Heterocyclic Systems

Pyridine derivatives are frequently used as precursors for the synthesis of more complex, often biologically active, heterocyclic systems. nih.govmdpi.com The dual functionality of this compound makes it an ideal starting material for constructing fused heterocyclic rings.

The ketone functionality can undergo condensation reactions with various binucleophiles to form new rings. For example, reaction with hydrazines could yield pyridopyridazines, while reaction with active methylene (B1212753) compounds could lead to the formation of new fused pyridine or pyran rings. mdpi.comnih.gov The amino group can also participate in cyclization reactions, or it can be used as a directing group to influence the regioselectivity of subsequent transformations. researchgate.netresearchgate.net This versatility allows for the generation of a wide array of novel heterocyclic structures from a single, readily accessible precursor.

Analytical Methodologies for 4 5 Aminopyridin 2 Yl Cyclohexanone and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and organic intermediates. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable to 4-(5-Aminopyridin-2-yl)cyclohexanone, with the choice depending on the specific analytical goal and the properties of the analyte or its derivatives.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Given the structure of this compound, which contains polar functional groups, HPLC is exceptionally well-suited for its analysis. researchgate.net

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing aminopyridine derivatives. researchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). cmes.orgptfarm.pl The separation of the target compound from its impurities is achieved based on differences in their polarity. A validated RP-HPLC method can effectively resolve the main compound from starting materials, by-products, and degradation products. ptfarm.pl For isomeric impurities, which can be challenging to separate, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can provide the necessary selectivity. sielc.com

Quantification: For quantitative analysis, an HPLC system coupled with an ultraviolet (UV) detector is standard. The pyridine (B92270) ring in the molecule provides a strong chromophore, allowing for sensitive detection at a specific wavelength, often around 245-280 nm for aminopyridines. cmes.orgnih.gov The method's linearity, accuracy, and precision must be validated according to established guidelines to ensure reliable results. researchgate.net The limit of quantification (LOQ) for similar aminopyridine compounds has been reported in the micrograms per liter (µg/L) range, demonstrating the high sensitivity of HPLC-based methods. rsc.org

Table 1: Typical HPLC Conditions for Analysis of Related Aminopyridine Compounds

| Parameter | Condition | Rationale / Reference |

| Column | Reversed-Phase C18 (e.g., Shim-pack Scepter C18) | Provides good retention and separation for polar analytes like aminopyridines. cmes.org |

| Mobile Phase | Acetonitrile / Methanol and Phosphate (B84403) Buffer | Allows for gradient or isocratic elution to optimize the separation of compounds with varying polarities. cmes.orgptfarm.pl |

| Detection | UV at 245-280 nm | The pyridine ring exhibits strong absorbance in this UV range, enabling sensitive detection. cmes.orgnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC, balancing analysis time and resolution. cmes.org |

| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. cmes.org |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. cdc.gov While this compound itself may have limited volatility due to the polar amino group, GC analysis becomes feasible for its more volatile or thermally stable derivatives. chromatographyonline.com

The primary challenge for direct GC analysis of aminopyridines is the potential for peak tailing caused by the interaction of the basic amino group with the stationary phase. acs.org To overcome this, derivatization is often employed. The primary amine group can be converted into a less polar, more volatile derivative, such as a silyl (B83357) or acetyl derivative, which improves chromatographic behavior and thermal stability. researchgate.net

GC coupled with a mass spectrometer (GC-MS) is particularly advantageous. nih.govmdpi.com It not only separates the components of a mixture but also provides mass spectra for each component, allowing for definitive identification and structural elucidation of the parent compound and any related impurities. nih.govresearchgate.net The sensitivity of GC-MS allows for quantification at very low concentrations. mdpi.com The analysis of volatile derivatives of the cyclohexanone (B45756) moiety can also be performed, as ketones are generally well-suited for GC analysis. mdpi.com

Table 2: Considerations for GC Analysis of this compound

| Parameter | Approach | Rationale / Reference |

| Sample Prep. | Derivatization (e.g., silylation, acetylation) | Increases volatility and thermal stability of the amine group, improving peak shape and preventing degradation. researchgate.net |

| Column | Capillary Column (e.g., polysiloxane-based) | Offers high resolution for separating complex mixtures of volatile compounds. researchgate.net |

| Detector | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) | MS provides structural information for identification. nih.govmdpi.com NPD offers high selectivity for nitrogen-containing compounds. osha.gov |

| Injector Temp. | Optimized to ensure volatilization without degradation | A balance is needed to transfer the analyte to the column efficiently. |

| Oven Program | Temperature gradient | Allows for the separation of compounds with a range of boiling points. nih.gov |

Electrometric and Colorimetric Methods

Beyond chromatography, electrometric and colorimetric methods offer alternative or complementary approaches for the detection and quantification of this compound. These methods are often rapid and can be adapted for specific applications, including in-process monitoring.

Electrometric Methods: These techniques measure the potential or current generated by the analyte in an electrochemical cell. wikipedia.org The aromatic amine group in this compound is electrochemically active, meaning it can be oxidized at an electrode surface. researchgate.net This property allows for its detection using voltammetric techniques. researchgate.netmdpi.com An electrochemical sensor, often based on a modified glassy carbon electrode, can be designed for high sensitivity and selectivity towards aromatic amines. rsc.orgrsc.org The current produced during the oxidation is proportional to the concentration of the analyte, forming the basis for quantification. Electrochemical biosensors, which incorporate a biological recognition element, represent an advanced approach for achieving high specificity in complex matrices. nih.govresearchgate.net

Colorimetric Methods: Colorimetric analysis relies on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte. nih.gov For this compound, colorimetric assays could be developed based on reactions involving either the pyridine ring or the primary aromatic amine. For instance, the reaction of pyridine-containing compounds with reagents like pyrazolone (B3327878) can form stable, colored complexes suitable for spectrophotometric measurement. nemi.gov Similarly, aromatic amines can undergo diazotization and coupling reactions to yield intensely colored azo dyes. The absorbance of the resulting solution is then measured at a specific wavelength using a spectrophotometer. acs.org

Table 3: Principles of Electrometric and Colorimetric Methods

| Method Type | Principle | Application to Target Compound | Reference |

| Electrometric (Voltammetry) | Measurement of current resulting from the oxidation or reduction of the analyte at an electrode surface as a function of applied potential. | The aromatic amine group is electroactive and can be oxidized, generating a quantifiable current. | researchgate.netrsc.orgtcd.ie |

| Colorimetric (Spectrophotometry) | A chemical reaction produces a colored product. The absorbance of light by this product is measured and related to concentration. | Reactions targeting the pyridine ring (e.g., with pyrazolone) or the aromatic amine (e.g., diazotization) can form colored complexes. | nih.govnemi.govacs.org |

Conclusion and Future Research Directions

Summary of Key Chemical Insights and Achievements

To date, the primary achievement related to 4-(5-Aminopyridin-2-yl)cyclohexanone is its conceptualization as a versatile chemical scaffold. The key chemical insights are derived from the electronic and structural features of its two main components. The 5-aminopyridine unit is an electron-rich aromatic system, with the amino group enhancing the nucleophilicity of the pyridine (B92270) ring, particularly at the ortho and para positions relative to the amino group. The pyridine nitrogen also offers a site for coordination with metal ions. The cyclohexanone (B45756) moiety provides a non-aromatic, flexible six-membered ring with a reactive ketone carbonyl group.

The juxtaposition of these two fragments in a single molecule suggests a rich and varied chemical reactivity. The amino group can act as a nucleophile or a base, and its presence can influence the reactivity of the pyridine ring in electrophilic substitution reactions. The ketone group is susceptible to nucleophilic attack and can also be functionalized at the α-positions. The molecule as a whole possesses a unique three-dimensional structure that could be crucial for its interaction with biological targets or for the formation of ordered materials. The potential for this compound to serve as a key intermediate in the synthesis of more complex molecules is a significant conceptual achievement.

Unexplored Synthetic Routes and Mechanistic Pathways

While a definitive, optimized synthesis for this compound has not been reported, several plausible and unexplored synthetic routes can be postulated based on established organic chemistry principles. A promising approach would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a protected 5-aminopyridine derivative bearing a leaving group (e.g., a halogen) at the 2-position and a cyclohexanone enolate equivalent or a corresponding organoboron or organotin reagent.

Table 1: Plausible Unexplored Synthetic Routes

| Route | Key Reaction | Starting Materials | Mechanistic Pathway Highlights |

|---|---|---|---|

| 1 | Suzuki Coupling | 2-Bromo-5-nitropyridine, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-en-1-yl acetate | Palladium-catalyzed cross-coupling followed by deprotection and reduction of the nitro group. |

| 2 | Nucleophilic Aromatic Substitution | 2-Fluoro-5-nitropyridine, Cyclohexanone enolate | Formation of the enolate followed by attack on the electron-deficient pyridine ring, and subsequent reduction of the nitro group. |

The mechanistic pathways for these reactions, while standard for the named transformations, would need to be carefully optimized for this specific substrate. For instance, in the Suzuki coupling, the choice of palladium catalyst and ligand would be crucial to achieve high yields and avoid side reactions. The mechanism would involve the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough characterization of this compound would necessitate the use of advanced spectroscopic and computational techniques to gain a deeper understanding of its structure and electronic properties.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): Beyond standard ¹H and ¹³C NMR, two-dimensional techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals, especially for the cyclohexanone ring protons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments could elucidate the fragmentation patterns, providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the N-H stretches of the primary amine, the C=O stretch of the ketone, and the C=C and C=N stretches of the pyridine ring.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's ground-state geometry, vibrational frequencies (to compare with experimental IR data), and NMR chemical shifts. researchgate.net Such calculations can also provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. scirp.orgresearchgate.net

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Aromatic protons on the pyridine ring, a broad singlet for the NH₂ protons, and complex multiplets for the cyclohexanone protons. |

| ¹³C NMR | A signal for the ketone carbonyl carbon (around 200-210 ppm), signals for the sp² carbons of the pyridine ring, and signals for the sp³ carbons of the cyclohexanone ring. |

| IR (cm⁻¹) | N-H stretching (3300-3500), C=O stretching (~1715), C=N and C=C stretching (1500-1600). |

Design and Synthesis of Structurally Diverse Derivatives

The structure of this compound is ripe for derivatization, allowing for the creation of a library of related compounds with potentially diverse properties.

Derivatization of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into other functional groups such as amides, sulfonamides, or ureas. It can also be used as a handle for cyclization reactions to form fused heterocyclic systems.

Modification of the Ketone Group: The ketone can be reduced to a secondary alcohol, which can then be further functionalized. It can also undergo reactions such as the Wittig reaction to form alkenes, or condensation reactions with amines to form imines or enamines.

Functionalization of the Cyclohexanone Ring: The α-carbons to the ketone can be halogenated or alkylated.

Modification of the Pyridine Ring: The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts.

The synthesis of these derivatives would employ standard and well-established organic transformations, allowing for a systematic exploration of the structure-activity relationships of this new class of compounds.

Expansion of Applications in Organic and Materials Chemistry

The potential applications of this compound and its derivatives are broad, spanning from organic synthesis to materials science.

Organic Chemistry and Medicinal Chemistry:

Building Block: This compound can serve as a versatile building block for the synthesis of more complex molecules, including potential drug candidates. The aminopyridine scaffold is present in numerous bioactive compounds. rsc.org

Ligand Design: The presence of both a pyridine nitrogen and an amino group makes it a potential bidentate ligand for transition metal catalysis.

Fluorescent Probes: Aminopyridine derivatives have been investigated as fluorescent molecules. mdpi.com Functionalization of this core structure could lead to novel fluorescent probes for various applications.

Materials Chemistry:

Polymer Synthesis: The bifunctional nature of the molecule (amino and ketone groups) allows it to be used as a monomer in polymerization reactions, for example, in the synthesis of polyimines or polyamides.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the aminopyridine moiety to coordinate with metal ions could be exploited in the synthesis of coordination polymers or MOFs with interesting structural and functional properties. ekb.eg

Functional Dyes: Derivatization of the aminopyridine structure could lead to the development of new dyes with applications in various fields. researchgate.net

常见问题

Q. What are the optimal synthetic routes for preparing 4-(5-Aminopyridin-2-yl)cyclohexanone with high yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the functionalization of cyclohexanone derivatives. For example:

- Step 1 : Condensation reactions between 5-aminopyridine-2-carbaldehyde and cyclohexanone precursors, using catalytic bases (e.g., NaOH or KOH) to form the Schiff base intermediate.

- Step 2 : Reduction of the imine bond using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the amine-functionalized cyclohexanone.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

- Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and FT-IR spectroscopy .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., cyclohexanone carbonyl at ~208 ppm in ¹³C NMR).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to quantify purity (>98%).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ expected at m/z 205.2).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation.

- Handling : Use gloves and fume hoods to avoid skin contact or inhalation.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to assess shelf life .

Advanced Research Challenges

Q. What experimental strategies mitigate byproduct formation during oxidation or functionalization?

- Methodological Answer :

- Controlled Oxidation : Use mild oxidants (e.g., TEMPO/NaOCl) to avoid over-oxidation of the aminopyridine moiety.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) reduce radical-mediated side reactions.

- Byproduct Analysis : Employ GC-MS to identify and quantify byproducts (e.g., cyclohexanol derivatives) and optimize reaction stoichiometry .

Q. How do solvent cage effects influence reaction pathways and intermediate stability?

- Methodological Answer :

- Mechanistic Insight : Solvent cages stabilize transient radicals (e.g., cyclohexoxy radicals) during autoxidation, promoting β-scission to form ω-formyl intermediates.

- Experimental Design : Use deuterated solvents (e.g., D₂O) to track hydrogen abstraction kinetics via isotopic labeling.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) model solvent cage interactions and transition states .

Q. What challenges arise in environmental fate analysis of this compound?

- Methodological Answer :

- Non-Target Screening : Use high-resolution LC-QTOF-MS to detect trace levels in environmental matrices (e.g., water or soil).

- Degradation Studies : Simulate photolysis (UV irradiation) and hydrolysis (pH 3–9) to identify degradation products (e.g., hydroxylated derivatives).

- Limitations : Lack of commercial analytical standards complicates quantification; surrogate standards (e.g., deuterated analogs) are recommended .

Data Contradictions and Research Gaps

- Environmental Fate : highlights unknown environmental persistence and bioaccumulation potential, conflicting with assumptions of rapid degradation for similar ketones.

- Synthetic Yields : While reports yields >80% for complex cyclohexanone derivatives, scale-up to gram quantities may require re-optimization of reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。